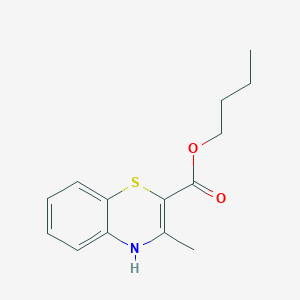
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a chemical compound belonging to the class of 1,4-benzothiazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a benzothiazine ring system with a butyl ester group at the 2-position and a methyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzothiazines typically involves the cyclocondensation of substituted 2-aminobenzenethiols with β-ketoesters. For Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, the reaction can be carried out using 2-aminobenzenethiol and butyl acetoacetate in the presence of a catalyst such as ceric ammonium nitrate (CAN) at room temperature . The reaction proceeds via the formation of an enaminoketone intermediate, which undergoes cyclization to form the benzothiazine ring .
Industrial Production Methods
Industrial production of 1,4-benzothiazines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives are studied for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
4H-1,2,4-benzothiadiazine-1,1-dioxide: A related compound with a different heterocyclic system.
Uniqueness
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The butyl ester group may enhance the compound’s lipophilicity, affecting its pharmacokinetic properties and making it more suitable for certain applications compared to its ethyl ester counterpart .
Propriétés
Numéro CAS |
90252-67-8 |
|---|---|
Formule moléculaire |
C14H17NO2S |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C14H17NO2S/c1-3-4-9-17-14(16)13-10(2)15-11-7-5-6-8-12(11)18-13/h5-8,15H,3-4,9H2,1-2H3 |
Clé InChI |
ZVWBEUOPCJQBLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(NC2=CC=CC=C2S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
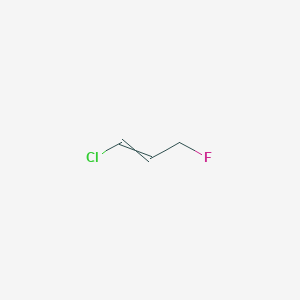
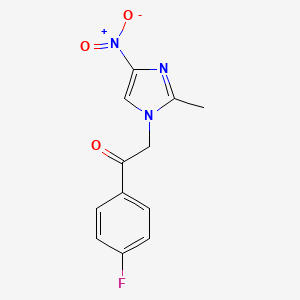
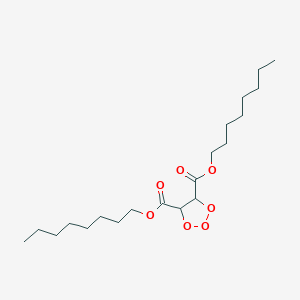
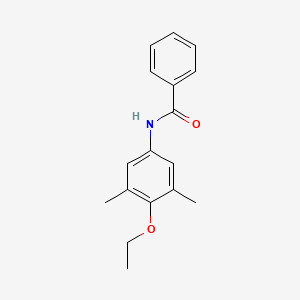

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
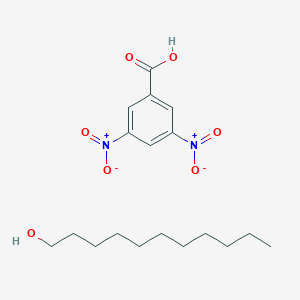
![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)



